molecular formula C8H7ClF3N B13673777 5-Methyl-2-(chloromethyl)-3-(trifluoromethyl)pyridine

5-Methyl-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B13673777
M. Wt: 209.59 g/mol
InChI Key: CPCRTSMWSIOLJL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method typically requires the use of strong chlorinating and fluorinating agents under controlled conditions to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

In industrial settings, the production of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high chemical purity .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine include strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions often involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran, and temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .

Major Products Formed

The major products formed from the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinctive physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H7ClF3N/c1-5-2-6(8(10,11)12)7(3-9)13-4-5/h2,4H,3H2,1H3

InChI Key

CPCRTSMWSIOLJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CCl)C(F)(F)F

Origin of Product

United States

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